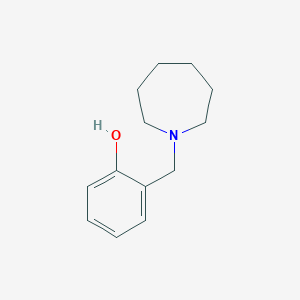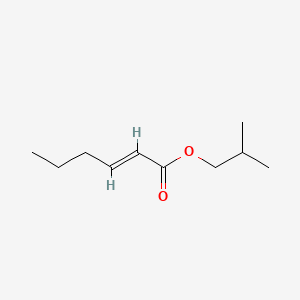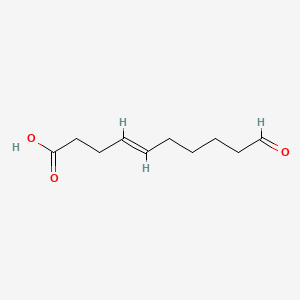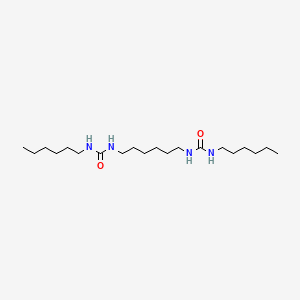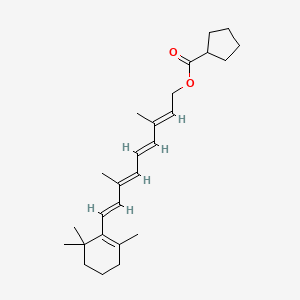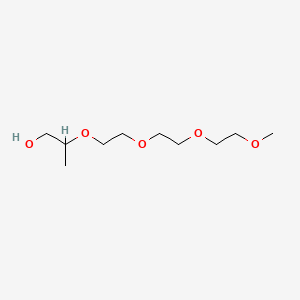
Retinol, 7,10-dihydro-10-hydroxy-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retinol, 7,10-dihydro-10-hydroxy-, acetate is a derivative of retinol, commonly known as vitamin A. This compound is an acetate ester of retinol and is often referred to as retinyl acetate. It is widely used in various fields, including cosmetics, pharmaceuticals, and nutritional supplements, due to its beneficial properties for skin health and vision .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of retinol, 7,10-dihydro-10-hydroxy-, acetate typically involves the esterification of retinol with acetic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of retinol and acetic acid into the reactor, where they undergo esterification. The product is then separated and purified using techniques such as chromatography or crystallization to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Retinol, 7,10-dihydro-10-hydroxy-, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into retinoic acid, a potent form of vitamin A.
Reduction: The compound can be reduced to its alcohol form, retinol.
Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetate group.
Major Products Formed
Oxidation: Retinoic acid
Reduction: Retinol
Substitution: Various retinol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Retinol, 7,10-dihydro-10-hydroxy-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various retinoid compounds.
Biology: The compound is studied for its role in cellular differentiation and growth.
Medicine: It is used in the treatment of skin conditions such as acne and psoriasis, and in the prevention of vitamin A deficiency.
Industry: It is incorporated into cosmetic products for its anti-aging and skin-rejuvenating properties.
Mecanismo De Acción
The mechanism of action of retinol, 7,10-dihydro-10-hydroxy-, acetate involves its conversion to retinoic acid in the body. Retinoic acid binds to nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression. This regulation affects various biological processes, including cell differentiation, proliferation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Retinol: The alcohol form of vitamin A, which is less stable than its acetate ester.
Retinoic Acid: The oxidized form of retinol, which is more potent but also more irritating to the skin.
Retinyl Palmitate: Another ester of retinol, which is more stable and less irritating than retinoic acid.
Uniqueness
Retinol, 7,10-dihydro-10-hydroxy-, acetate is unique due to its balance of stability and efficacy. It is more stable than retinol and less irritating than retinoic acid, making it suitable for use in various applications, particularly in cosmetics and pharmaceuticals .
Propiedades
Número CAS |
93820-51-0 |
|---|---|
Fórmula molecular |
C22H32O3 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
[(1E,3E,5E,7Z)-9-hydroxy-3,7-dimethyl-1-(2,6,6-trimethylcyclohexen-1-yl)nona-1,3,5,7-tetraen-4-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-16(13-15-23)9-12-21(25-19(4)24)18(3)10-11-20-17(2)8-7-14-22(20,5)6/h9-13,23H,7-8,14-15H2,1-6H3/b11-10+,12-9+,16-13-,21-18+ |
Clave InChI |
AOHSUMZVPSESKI-JUWQJBFPSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C(\C=C\C(=C/CO)\C)/OC(=O)C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=C(C=CC(=CCO)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


